2-(Trifluoromethyl)benzenethiol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)benzenethiol derivatives involves multiple steps, including the hydrolytic cleavage of related benzothiazoles and the reaction of phenylthioureas under specific conditions. For instance, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was synthesized through the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which was itself prepared by the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform (Thomas, Gupta, & Gupta, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Trifluoromethyl)benzenethiol, such as 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, has been determined through X-ray crystallography. These analyses provide insights into the compound's crystalline structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Yu, Zhou, Zhao, & Yu, 2004).
Chemical Reactions and Properties
2-(Trifluoromethyl)benzenethiol undergoes various chemical reactions that highlight its reactivity and versatility. It can participate in condensation and oxidative cyclization reactions to yield complex heterocyclic structures like 4H-1,4-benzothiazines. These transformations are facilitated by specific reagents and conditions, demonstrating the compound's potential in synthetic organic chemistry (Thomas, Gupta, & Gupta, 2003).
Scientific Research Applications
Synthesis of Benzothiazines and Sulfones : 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol, a derivative of 2-(Trifluoromethyl)benzenethiol, has been synthesized and used to create 4H-1,4-benzothiazines and fluorinated sulfones. These compounds have potential applications in pharmaceuticals and materials science due to their structural and chemical properties (Thomas, Gupta, & Gupta, 2003).
Potential Antimicrobial Agents : Derivatives of 2-(Trifluoromethyl)benzenethiol have been synthesized as trifluoromethyl-10H-phenothiazines and ribofuranosides. These compounds are studied for their potential as antimicrobial agents, which could have implications in treating various infections (Singh, Kumar, Yadav, & Mishra, 2003).
Synthesis of Thiochroman-4-ones : Research has been conducted on the one-pot synthesis of 2-/3-(trifluoromethyl)thiochroman-4-ones using a tandem alkylation-cyclic acylation process. These compounds are important in medicinal chemistry due to their potential biological activities (Prakash, Narayanan, Nirmalchandar, Vaghoo, Paknia, Mathew, & Olah, 2017).
Molecular Electronics : 2-(Trifluoromethyl)benzenethiol derivatives have been used in the study of molecular electronics. For instance, molecules containing a nitroamine redox center were used in devices showing negative differential resistance and high on-off peak-to-valley ratios, essential characteristics for future electronic components (Chen, Reed, Rawlett, & Tour, 1999).
Flavor Detection in Food Industry : A rapid and visible colorimetric fluorescent probe was developed for the detection of benzenethiol flavors, a class of compounds including 2-(Trifluoromethyl)benzenethiol derivatives. Such probes are crucial for ensuring the quality and safety of food and cosmetic products (Wang, Wu, Yang, Tian, Liu, & Sun, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQHRKNXSUPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380699 | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzenethiol | |
CAS RN |
13333-97-6 | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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